(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid
Description
“(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid” is a chiral tetrahydrofuran-based carboxylic acid derivative with a 3,4-difluorophenyl substituent at the C2 position. The stereochemistry (2R,3R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-difluorophenyl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-2-1-6(5-9(8)13)10-7(11(14)15)3-4-16-10/h1-2,5,7,10H,3-4H2,(H,14,15)/t7-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLNQIZTKWWNCC-XCBNKYQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-Difluorophenyl Group: This step often involves the use of difluoromethylation reagents to introduce the difluorophenyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Synthetic Routes to CPA
CPA is synthesized through several pathways, each involving distinct intermediates and reaction conditions.
Scheme 7 Route
-
Step 1 : Condensation of 3,4-difluorobenzaldehyde with malonic acid in pyridine/piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid .
-
Step 2 : Conversion to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride (SOCl₂) in toluene/pyridine .
-
Cyclopropanation : Reaction with trimethylsulfoxonium iodide forms the cyclopropyl core.
-
Hydrolysis : Final treatment with lithium hydroxide (LiOH) in tetrahydrofuran (THF) yields CPA .
Limitations :
Scheme 9 Route
-
Step 1 : Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride (ClCH₂COCl) and AlCl₃ produces 2-chloro-1-(3,4-difluorophenyl)ethanone .
-
Step 2 : Stereoselective reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide (BH₃·SMe₂) gives 2-chloro-1-(3,4-difluorophenyl)ethanol (>98% ee) .
-
Cyclopropanation : Reaction with triethylphosphoacetate (EtO₂CCH₂PO(OEt)₂) and NaH in toluene forms the cyclopropane ring .
Advantages :
-
Higher enantiomeric excess (ee) compared to Scheme 7.
Scheme 10 Route
-
Step 1 : (E)-3-(3,4-difluorophenyl)acrylic acid reacts with oxalyl chloride (COCl)₂ in dichloromethane (DCM) to form acryloyl chloride .
-
Step 2 : Coupling with (2R)-bornane-10,2-sultam and triethylamine (NEt₃) generates a chiral auxiliary intermediate .
-
Cyclopropanation : Methyl-1-nitrosourea and palladium acetate (Pd(OAc)₂) facilitate ring closure .
-
Hydrolysis : LiOH in THF removes the auxiliary group to yield CPA .
Key Data :
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | (COCl)₂, DMF | DCM | 0°C → rt | 92% |
| 3 | Pd(OAc)₂ | Et₂O | rt | 78% |
Scheme 12 Route
-
Step 1 : Wittig reaction of 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide and DBU in toluene yields 3,4-difluorostyrene .
-
Cyclopropanation : Ethyl diazoacetate (N₂CHCO₂Et) and a Ru(II)/chiral ligand catalyst ([RuCl₂(p-cymene)]₂ with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) produce ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate .
Stereochemical Outcome :
Catalytic Functionalization and Byproduct Analysis
CPA’s furan ring undergoes selective modifications under metal-catalyzed conditions. For example, oxo-rhenium catalysts (e.g., Re(O)Cl₃(OPPh₃)(Me₂S)) with Cu(OTf)₂ cocatalysts enable allylation at the anomeric position, achieving up to 92% yield (Table 1) .
Table 1. Catalytic Allylation of Furanoside Derivatives
| Entry | Catalyst | Cocatalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Re(O)Cl₃(OPPh₃)(Me₂S) | None | 0.5 | 45 |
| 2 | Re(O)Cl₃(OPPh₃)(Me₂S) | Cu(OTf)₂ | 12 | 92 |
| 5 | Re(O)Cl₃(OPPh₃)(Me₂S) | CoCl₂ | 26 | 85 |
Mechanistic Insight :
-
Thiophilic cocatalysts (e.g., Cu(OTf)₂) accelerate ligand displacement at Re centers, enhancing reaction kinetics .
-
DFT calculations support a cationic intermediate (ΔE = 2.71 kcal/mol) favoring β-allylation (76:24 α/β ratio) .
Stereochemical Control
Chiral auxiliaries (e.g., bornane sultam) and transition-metal catalysts (Ru, Pd) are critical for achieving CPA’s (2R,3R) configuration. For example:
-
Ru-catalyzed cyclopropanation in Scheme 12 delivers >99% trans diastereoselectivity .
-
Oxazaborolidine-mediated reductions in Scheme 9 achieve >98% ee .
Degradation and Stability
CPA undergoes hydrolysis under acidic conditions (HCl, 60°C) to form 3,4-difluorophenylacetic acid derivatives. Alkaline conditions (NaOH, MeOH) cleave the cyclopropane ring, yielding a dicarboxylic acid byproduct .
Scientific Research Applications
(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Key Observations:
Fluorination Effects: The 3,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like tetrahydrofuran-3-carboxylic acid .
Stereochemical Specificity : Unlike racemic mixtures (e.g., the compound in ), the (2R,3R) configuration of the target compound may confer selectivity for specific biological targets, reducing off-target effects.
Functional Group Variability : The carboxylic acid group at C3 is a common feature in these analogs, suggesting its role in hydrogen bonding or ionic interactions with target proteins.
Biological Activity
(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of tetrahydrofuran derivatives, which are known for their diverse biological properties, including antifungal and anticancer activities.
Antifungal Properties
Research indicates that compounds similar to (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid exhibit significant antifungal activity. For instance, a patent describes various tetrahydrofuran derivatives as antifungals, suggesting that modifications in the chemical structure can enhance their efficacy against fungal pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In studies focusing on related structures, it was found that certain tetrahydrofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study reported that specific analogs demonstrated significant cytotoxic effects against K562 and MCF-7 cells, indicating their potential as lead compounds for cancer therapy .
The mechanism behind the biological activity of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid is thought to involve modulation of key signaling pathways associated with cell growth and apoptosis. Compounds with similar structures have been shown to act as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle control and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid can be influenced by its structural features. A systematic study on related compounds revealed that the presence of fluorine atoms significantly enhances potency against specific biological targets. The position and number of substituents on the aromatic ring also play critical roles in determining the overall activity .
Case Studies
- Anticancer Efficacy : A study involving several tetrahydrofuran derivatives showed that those with difluorophenyl substituents exhibited improved antiproliferative activity compared to their non-fluorinated counterparts. The most potent compounds were further evaluated for their effects on cell cycle arrest and apoptosis induction in cancer models .
- Animal Models : In vivo studies using animal models have demonstrated that certain derivatives can effectively lower cholesterol and triglyceride levels, suggesting additional therapeutic benefits beyond their anticancer properties .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Increased potency |
| Position of Substituents | Critical for biological activity |
| Aromatic Ring Modifications | Alters interaction with targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
